Cas no 1805073-62-4 (Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate)

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromomethyl group, difluoromethyl substituent, and iodine atom—provide multiple reactive sites for further functionalization, enabling diverse derivatization pathways. The difluoromethyl group enhances metabolic stability and bioavailability, while the bromomethyl and iodine moieties facilitate cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester functionality offers additional flexibility for hydrolysis or transesterification. This compound is particularly valuable in the development of bioactive molecules, where its multifunctional scaffold supports the construction of complex heterocyclic systems. High purity and well-characterized reactivity make it a reliable choice for precision synthetic applications.
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate structure
1805073-62-4 structure
Product name:Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
CAS No:1805073-62-4
MF:C10H9BrF2INO2
Molecular Weight:419.989241361618
CID:4895092

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
    • インチ: 1S/C10H9BrF2INO2/c1-17-8(16)3-7-5(4-11)2-6(9(12)13)10(14)15-7/h2,9H,3-4H2,1H3
    • InChIKey: BKUWZONFGLRFFC-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C=C(CBr)C(CC(=O)OC)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 271
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 39.2

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029020744-250mg
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
1805073-62-4 95%
250mg
$1,019.20 2022-04-01
Alichem
A029020744-1g
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
1805073-62-4 95%
1g
$2,952.90 2022-04-01
Alichem
A029020744-500mg
Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate
1805073-62-4 95%
500mg
$1,836.65 2022-04-01

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate 関連文献

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetateに関する追加情報

Recent Advances in the Application of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) in Chemical Biology and Pharmaceutical Research

Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) is a highly versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its significance as a key building block for the construction of complex heterocyclic compounds, which are often central to drug discovery efforts. This research brief aims to provide an overview of the latest advancements in the utilization of this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.

One of the most notable applications of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the unique structural features of this compound allow for the introduction of diverse functional groups that enhance binding affinity and selectivity. Recent publications have demonstrated its use in the development of potent and selective inhibitors for kinases such as JAK2 and EGFR, which are implicated in myeloproliferative disorders and non-small cell lung cancer, respectively.

In addition to its applications in kinase inhibitor development, this compound has also been employed in the synthesis of fluorinated pyridine derivatives. The presence of difluoromethyl and iodo substituents in its structure provides opportunities for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the rapid assembly of complex molecular architectures, which are often required for the optimization of drug candidates. Recent studies have reported the successful use of this compound in the synthesis of fluorinated analogs of known drugs, leading to improved metabolic stability and bioavailability.

Mechanistic studies have also shed light on the reactivity of Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate in various chemical transformations. For instance, its bromomethyl group has been shown to participate efficiently in nucleophilic substitution reactions, while the iodo substituent facilitates palladium-catalyzed cross-coupling reactions. These findings have been instrumental in designing more efficient synthetic routes for the preparation of target molecules. Furthermore, computational studies have provided insights into the electronic effects of the difluoromethyl group, which influence the compound's reactivity and stability under different conditions.

The therapeutic potential of derivatives synthesized from this compound is another area of active research. Recent preclinical studies have identified several promising candidates with potent activity against infectious diseases, including bacterial and viral infections. For example, derivatives featuring modifications at the pyridine ring have exhibited significant antimicrobial activity against drug-resistant strains, highlighting their potential as next-generation antibiotics. Similarly, other derivatives have shown antiviral activity against RNA viruses, suggesting their utility in addressing emerging viral threats.

In conclusion, Methyl 3-(bromomethyl)-5-(difluoromethyl)-6-iodopyridine-2-acetate (CAS: 1805073-62-4) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthetic chemistry, combined with the therapeutic potential of its derivatives, underscores its importance in drug discovery and development. Future research is expected to explore new applications of this compound, particularly in the context of targeted therapies and personalized medicine. As the field advances, this compound is likely to remain a cornerstone in the design and synthesis of novel bioactive molecules.

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